7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
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Overview
Description
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyridazines and related bicyclic structures, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 3,6-Dibenzyl-1-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.
Uniqueness
What sets 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one apart is its unique substitution pattern and the specific biological activities it exhibits. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)7-6(5-10-11)3-2-4-9-7/h5,9H,2-4H2,1H3 |
InChI Key |
DRFHPPKJMFEQBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCCN2)C=N1 |
Origin of Product |
United States |
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